1,6-Dibromohexane
Overview
Description
1,6-Dibromohexane is a chemical compound that has been the subject of various studies due to its interesting properties and reactions. It is a dibromo alkane with bromine atoms at both ends of a six-carbon chain.
Synthesis Analysis
The synthesis of compounds related to 1,6-dibromohexane has been explored in several studies. For instance, 1,6-Bis(ferrocenyl)-1,3,5-hexatriyne was prepared through a reaction involving dibromomethylidene and BuLi, which suggests a method that could potentially be adapted for the synthesis of 1,6-dibromohexane itself .
Molecular Structure Analysis
The molecular structure and conformation of 1,6-dibromohexane have been studied using gas electron diffraction, revealing a mixture of anti and gauche conformations. The structural parameters such as bond lengths and angles were determined, providing insight into the molecular geometry of the compound .
Chemical Reactions Analysis
1,6-Dibromohexane undergoes various chemical reactions. Electrochemical reduction studies have shown that it can be reduced at silver cathodes in dimethylformamide, leading to a mixture of products including 1-hexene, n-hexane, and 1,5-hexadiene . Additionally, the thermal chemistry of 1,6-diiodohexane on nickel surfaces was studied, which could provide insights into the reactions of 1,6-dibromohexane under similar conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,6-dibromohexane have been investigated through solid-state NMR, revealing details about the order and dynamics of the compound when it forms an inclusion compound with urea. The dynamics were found to be dominated by the exchange between two gauche conformers . Vibrational properties of the compound have also been characterized, providing further understanding of its behavior in different states .
Relevant Case Studies
Case studies involving 1,6-dibromohexane include its electrochemical reduction, which has been thoroughly investigated to understand the mechanisms and products formed during the process . Another case study involves the solid-state NMR investigations of its urea inclusion compound, which shed light on the conformational order and dynamics of the guest molecules .
Scientific Research Applications
Solid-State NMR Investigations
1,6-Dibromohexane's molecular properties in its urea inclusion compound are explored using solid-state NMR spectroscopy. This includes investigating guest dynamics and conformational order through various NMR techniques, revealing unique guest motions dominated by exchange between gauche conformers (Yang & Müller, 2007).
Electrochemical Reduction Studies
The electrochemical reduction of 1,6-Dibromohexane at silver cathodes in dimethylformamide has been studied. This research provides insights into the reduction mechanism and the resulting product distribution, contributing to understanding the electrochemical behavior of such compounds (Martin et al., 2015).
Synthesis and Characterization Studies
1,6-Dibromohexane has been utilized in the synthesis of complex organic compounds, such as 6-bis(2-(thiazol-4-yl)-benzimidazol-1-yl)hexane. The structural characterization of these compounds contributes to the field of organic chemistry and materials science (El Bourakadi et al., 2020).
Ionic Liquid Oxidant Development
Research includes the development of an ionic liquid oxidant using 1,6-Dibromohexane for the selective oxidation of benzylic alcohols. This has implications in organic synthesis and chemical engineering (Hosseinzadeh et al., 2011).
Synthesis of Antimicrobial Agents
1,6-Dibromohexane has been used in the synthesis of antimicrobial agents, demonstrating its potential in pharmaceutical applications (Kozminykh et al., 2008).
Development of Metal Complexes
Its application in the synthesis of macrocyclic Schiff base metal complexes, which have potential uses in various fields like catalysis and materials science, is noteworthy (Ilhan, 2009).
Electrocatalytic Applications
1,6-Dibromohexane has been studied in electrocatalytic applications, particularly focusing on carbon–bromine cleavage and hydrogen atom incorporation, showcasing its relevance in electrochemical processes (Rudman et al., 2022).
Photopromoted Carbonylation
Investigations into the photopromoted carbonylation of 1,6-Dibromohexane with methyl formate highlight its potential in photochemical reactions and synthesis (Jingmei, 2011).
Engineered Microgels for Tumor Treatment
The compound has been used in creating novel engineered microgels for simultaneous tumor and inflammation treatment, indicating its applications in biomedical fields (Zhou et al., 2018).
Liquid Crystalline Behavior Studies
Research on the liquid crystalline behavior and fluorescent property of calix[4]arene containing azobenzene photochromic group using 1,6-Dibromohexane illustrates its utility in material science and photonics (Linbo et al., 2007).
Safety And Hazards
1,6-Dibromohexane is harmful if swallowed and may cause an allergic skin reaction. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .
Future Directions
properties
IUPAC Name |
1,6-dibromohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2/c7-5-3-1-2-4-6-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRHVVLXEBNBDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCBr)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044452 | |
Record name | 1,6-Dibromohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear brown liquid; [Sigma-Aldrich MSDS] | |
Record name | Hexane, 1,6-dibromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,6-Dibromohexane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19292 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,6-Dibromohexane | |
CAS RN |
629-03-8 | |
Record name | 1,6-Dibromohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=629-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Dibromohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Dibromohexane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7306 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexane, 1,6-dibromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,6-Dibromohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-dibromohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.062 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,6-DIBROMOHEXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L71Q7Y230 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.